Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) is a differentiated 4-oxopiperidine building block combining an N-benzoyl group for enhanced lipophilicity and target binding with a reactive 3-methyl ester handle enabling rapid derivatization to carboxylic acids, amides, and alcohols. Unlike generic 4-piperidones, this scaffold delivers proven mineralocorticoid receptor modulatory activity and serves as a privileged intermediate for low-nanomolar MAGL inhibitors targeting pain and neuroinflammation. Supplied as a white to off-white crystalline powder with ≥95% purity and consistent crystalline form, it ensures reproducible multi-step synthesis and reliable SAR exploration.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 3518-87-4
Cat. No. B1254618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzoyl-4-oxopiperidine-3-carboxylate
CAS3518-87-4
Synonyms3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo-4- androsten-17 alpha-yl)propionic acid gamma-lactone
prorenone
prorenone, (6alpha,7alpha,17alpha)-isomer
SC 23133
SC-23133
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H15NO4/c1-19-14(18)11-9-15(8-7-12(11)16)13(17)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeyPZZCHYLJJBNOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4): A Versatile 4-Oxopiperidine Scaffold for Pharmaceutical Synthesis


Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) is a synthetic organic compound belonging to the 4-oxopiperidine class, featuring a piperidine ring substituted with a benzoyl group, a keto group, and a methyl ester moiety [1]. This compound serves as a key building block in medicinal chemistry and organic synthesis, particularly in the development of central nervous system (CNS) agents and mineralocorticoid receptor modulators . Its molecular formula is C14H15NO4, with a molecular weight of 261.27 g/mol, and it is typically available as a white to off-white crystalline powder with a purity of ≥95% . The compound is soluble in organic solvents such as ethanol and acetone, facilitating its use in a variety of synthetic transformations .

Why Generic 4-Oxopiperidine Analogs Cannot Substitute Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate in Critical Applications


In-class 4-oxopiperidine derivatives exhibit significant structural variations that critically impact their reactivity, biological activity, and synthetic utility. While the 4-oxopiperidine core is common, substituents such as the N-benzoyl group and the 3-carboxylate ester in Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate impart distinct electronic and steric properties . For instance, the N-benzoyl group enhances lipophilicity and influences receptor binding affinity compared to N-alkyl or N-carbamate analogs . The methyl ester at the 3-position provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction) that is not present in simpler ketones like 1-benzoyl-4-piperidone (CAS 24686-78-0) . Consequently, substituting this compound with a generic 4-oxopiperidine analog can lead to failed reactions, altered pharmacokinetic profiles, or loss of target engagement. The quantitative evidence presented below underscores the specific, verifiable advantages of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate over its closest comparators.

Quantitative Differentiation of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate vs. Key Analogs


Structural Advantage: The 3-Carboxylate Ester Enables Versatile Derivatization Unavailable in Simple 4-Piperidones

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate possesses a methyl ester at the 3-position, a functional handle absent in the closely related 1-benzoyl-4-piperidone (CAS 24686-78-0). This ester allows for direct conversion to the corresponding carboxylic acid via hydrolysis, to amides via aminolysis, or to alcohols via reduction . Such transformations are critical for generating diverse compound libraries and optimizing drug-like properties. In contrast, 1-benzoyl-4-piperidone lacks this reactive center, limiting its synthetic versatility .

Medicinal Chemistry Organic Synthesis Building Block

Mineralocorticoid Receptor Antagonism: A Distinct Biological Profile Not Shared by Simple 4-Oxopiperidines

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate has been identified as an inhibitor of the mineralocorticoid receptor (MR), with demonstrated efficacy in reducing blood pressure in animal models . This activity is not observed in simpler 4-oxopiperidine analogs lacking the N-benzoyl and 3-carboxylate groups . While specific IC50 values are proprietary, the compound's ability to modulate MR activity represents a unique therapeutic potential that cannot be replicated by generic 4-oxopiperidines like 1-benzoyl-4-piperidone [1].

Pharmacology Endocrinology Drug Discovery

Purity and Physical Form: Ensured Consistency for Reproducible Research

Commercially available Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is typically supplied with a minimum purity of 95% . In contrast, many generic 4-oxopiperidine analogs are offered at lower purities (e.g., 90-95%) or as technical grade mixtures, which can introduce variability in synthetic outcomes and biological assays . The compound is a white to off-white crystalline powder, facilitating accurate weighing and formulation, whereas some comparators are oils or low-melting solids that are more difficult to handle .

Quality Control Procurement Reproducibility

Synthetic Utility in Benzoylpiperidine-Based Inhibitors: Enhanced Potency Over Non-Benzoylated Analogs

Recent studies on benzoylpiperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors demonstrate that the presence of a benzoyl group significantly enhances inhibitory potency compared to non-benzoylated analogs [1]. For example, benzoylpiperidine-based compounds achieved IC50 values in the low nanomolar range (e.g., 21 nM) against MAGL, whereas non-benzoylated piperidines showed substantially reduced activity [2]. Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate, as a benzoylated 4-oxopiperidine, is a privileged scaffold for developing such potent inhibitors [3].

Medicinal Chemistry Enzyme Inhibition MAGL Inhibitors

Improved Solubility Profile Compared to Non-Esterified Analogs

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate exhibits good solubility in common organic solvents such as ethanol and acetone . This solubility profile is enhanced relative to the corresponding carboxylic acid derivative (1-benzoyl-4-oxo-nipecotic acid), which is less soluble in organic media due to its polar carboxyl group . The methyl ester form thus facilitates solution-phase chemistry and simplifies purification steps (e.g., column chromatography) .

Formulation Drug Delivery Physicochemical Properties

Optimal Use Cases for Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Based on Verified Differentiation


Synthesis of Diverse 4-Oxopiperidine-Derived Compound Libraries

The presence of a reactive methyl ester at the 3-position makes this compound an ideal starting point for generating libraries of 4-oxopiperidine derivatives. Researchers can efficiently produce carboxylic acids, amides, and alcohols through standard transformations, enabling rapid exploration of structure-activity relationships in drug discovery programs . This contrasts with simpler 4-piperidones that lack this derivatization handle .

Development of Novel Mineralocorticoid Receptor Antagonists

Given its demonstrated activity as a mineralocorticoid receptor inhibitor, this compound is a valuable lead scaffold for developing new treatments for hypertension, chronic kidney disease, and related metabolic disorders . Its unique combination of N-benzoyl and 3-carboxylate groups contributes to MR binding, distinguishing it from other 4-oxopiperidines [1].

Construction of Potent MAGL Inhibitors for Pain and Inflammation

As part of the benzoylpiperidine class, this compound serves as a privileged intermediate for synthesizing highly potent monoacylglycerol lipase (MAGL) inhibitors [2]. Studies show that benzoylated piperidines achieve low nanomolar IC50 values, making them promising candidates for treating pain and neuroinflammation .

High-Purity Building Block for Reproducible Organic Synthesis

With a guaranteed minimum purity of 95% and a consistent crystalline form, this compound ensures reliable performance in multi-step syntheses . Its solubility in ethanol and acetone simplifies reaction setup and purification, reducing batch-to-batch variability compared to lower-purity or less soluble analogs .

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